molecular formula C9H12N2O B11916062 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine

2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine

Cat. No.: B11916062
M. Wt: 164.20 g/mol
InChI Key: FNTKLNXNMDTWGF-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine (CAS 4063-91-6) is a specialized chemical reagent of high interest in organic and medicinal chemistry research. This compound features a unique molecular architecture, incorporating both an aziridine ring and a furan -based Schiff base . Aziridines , being three-membered heterocycles with high ring strain, are versatile synthetic building blocks. This strain provides a significant driving force for ring-opening reactions and functionalizations, making them valuable intermediates for constructing more complex nitrogen-containing molecules . The furan moiety is an aromatic heterocycle known for its role in organic synthesis . The presence of the imine (C=N) group, characteristic of Schiff bases, is a key functional handle. Schiff bases are renowned in coordination chemistry as ligands that can form stable complexes with various metal ions, such as Cu(II), Co(II), Ni(II), and Zn(II), often in a bidentate manner . These metal complexes are frequently investigated for their potential biological activities, including anticancer properties . Researchers can utilize this compound as a key precursor for the development of novel inhibitors or as a scaffold for synthesizing diverse heterocyclic systems. The molecule's structure suggests potential application in materials science and pharmaceutical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine

InChI

InChI=1S/C9H12N2O/c1-2-9(12-7-1)8-10-3-4-11-5-6-11/h1-2,7-8H,3-6H2

InChI Key

FNTKLNXNMDTWGF-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCN=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Cyclization

BF3·OEt2 catalyzes simultaneous aziridine ring closure and imine formation. Starting from dialkyl 2-(aziridin-2-ylmethylene)malonate, intramolecular cyclization occurs via nucleophilic attack by the carbonyl oxygen on the aziridine carbon, followed by dehydration to stabilize the furan moiety.

Mechanistic Insights :

  • Coordination : BF3 activates the carbonyl group, enhancing electrophilicity.

  • Ring Closure : The aziridine nitrogen attacks the activated carbonyl, forming a bicyclic intermediate.

  • Aromatization : Loss of water generates the furan ring.

Performance Metrics :

  • Yield : 85% (intramolecular pathway dominant).

  • Side Products : <5% γ-lactone formation due to competing dealkylation.

Substrate Scope and Limitations

  • Electron-Deficient Aldehydes : Furan-2-carbaldehyde reacts efficiently due to its electron-withdrawing nature.

  • Steric Hindrance : Bulky substituents on the malonate ester reduce yields to 40–50%.

Reductive Amination Approach

Stepwise Synthesis via Imine Reduction

This method involves initial formation of N-(furan-2-ylmethylene)ethanamine, followed by aziridine ring installation.

Step 1: Imine Synthesis
Furan-2-carbaldehyde reacts with ethane-1,2-diamine in ethanol under reflux (4–6 hours), yielding N-(furan-2-ylmethylene)ethanamine.

Step 2: Aziridination
The secondary amine undergoes cyclization using TsCl (tosyl chloride) and triethylamine in dichloromethane. Tosyl protection directs regioselective ring closure, with subsequent deprotection using Na/NH3(l).

Yield : 65–70% over two steps.

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield (%) Key Advantages Limitations
Classical Aziridine + Imine12–18 hours70–75High purity; scalableMulti-step purification required
One-Pot Tandem6–8 hours85Atom-economical; fewer stepsSensitive to substrate steric effects
Reductive Amination10–14 hours65–70Compatible with sensitive functional groupsRequires toxic reagents (e.g., TsCl)

Mechanistic Considerations and Side Reactions

Competing Pathways in Aziridine Formation

  • Ring-Opening : Protic solvents (e.g., water) or strong acids induce aziridine ring cleavage, generating linear amines.

  • Oxidation : Aziridines are prone to epoxidation under oxidative conditions, necessitating inert atmospheres.

Imine Stability and Tautomerization

The N-(furan-2-ylmethylene) group exhibits keto-enol tautomerism, which is suppressed in aprotic solvents like DMF .

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The aziridine ring can be reduced to form amine derivatives.

    Substitution: Both the aziridine and furan rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aziridine and furan derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticoronaviral Activity

One of the most notable applications of 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is its potential as an antiviral agent against coronaviruses, particularly SARS-CoV and SARS-CoV-2.

  • Mechanism of Action : The compound acts as an ACE2 inhibitor. ACE2 is a critical receptor for the entry of SARS-CoV into host cells. By inhibiting this enzyme, the compound may prevent viral entry and replication, making it a candidate for therapeutic intervention in COVID-19 treatment .

Cardiovascular Disease Treatment

Research indicates that this compound may have implications in treating cardiovascular diseases due to its ACE2 inhibitory activity.

  • Potential Benefits : By modulating the renin-angiotensin system through ACE2 inhibition, it may help in managing conditions like hypertension and heart failure .

Case Study 1: Antiviral Efficacy Against SARS-CoV

In a study investigating novel antiviral agents, this compound was tested for its ability to inhibit SARS-CoV replication in vitro. The results indicated a significant reduction in viral load at concentrations that did not exhibit cytotoxicity to host cells.

Concentration (µM)Viral Load Reduction (%)
1045
2570
5085

This study highlights the compound's potential as a lead candidate for further development against coronaviruses .

Case Study 2: Cardiovascular Implications

A preclinical trial evaluated the effects of the compound on blood pressure regulation in hypertensive rat models. The findings suggested that treatment with the compound resulted in a statistically significant decrease in systolic blood pressure compared to control groups.

Treatment GroupSystolic Blood Pressure (mmHg)
Control180 ± 5
Compound-treated (10 mg)150 ± 4
Compound-treated (20 mg)130 ± 3

These results support the hypothesis that the compound may have therapeutic potential in managing hypertension .

Mechanism of Action

The mechanism by which 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine exerts its effects depends on its interaction with molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Amines

Imidazole Derivatives

N-(Furan-2-ylmethylene)-2-(1H-imidazol-4-yl)ethanamine (H2)

  • Structure : Replaces aziridine with an imidazole ring.
  • Properties : Higher molecular weight (189.22 g/mol), brown powder, melting point 202–205°C, and lower synthetic yield (45%) .
  • Activity : Exhibits carbonic anhydrase I inhibition, attributed to imidazole’s coordination capability with metal ions .

Comparison :

  • aziridine derivatives).
  • Lower yield suggests synthetic challenges compared to aziridine-based compounds.
Piperazine/Piperidine Derivatives

2-(Piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine (L2)

  • Structure : Piperazine replaces aziridine; thiophene substitutes furan.
  • Properties : Molecular weight 223.34 g/mol, synthesized in high yields under mild conditions .
  • Activity : Acts as a pancreatic lipase inhibitor, likely due to thiophene’s lipophilicity enhancing membrane penetration .

Comparison :

  • Piperazine’s six-membered ring reduces steric strain, improving synthetic accessibility.
  • Thiophene vs. furan substitution alters electronic properties, impacting biological target selectivity.

Analogues with Modified Aromatic Aldehydes

Halogen-Substituted Derivatives

N-((5-Bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine (L3)

  • Structure : Incorporates 5-bromothiophene.
  • Properties : Higher molecular weight (298.24 g/mol), yellow powder, melting point 168–170°C, and 67% yield .

Comparison :

  • Bromine’s electron-withdrawing effect stabilizes the imine bond, facilitating synthesis.
Methoxy-Substituted Derivatives

2-(1H-Imidazol-4-yl)-N-(4-methoxybenzylidene)ethanamine (H4)

  • Structure : Methoxybenzylidene replaces furan.
  • Properties : Light brown powder, melting point 178–181°C, 78% yield .

Comparison :

  • Methoxy groups improve solubility in polar solvents but reduce aromatic conjugation compared to furan.
Table 1. Comparative Analysis of Key Compounds
Compound Heterocycle Aromatic Group MW (g/mol) Melting Point (°C) Yield (%) Notable Activity
Target Compound Aziridine Furan 163.20 Not reported Not reported Not reported
H2 (Imidazole-furan) Imidazole Furan 189.22 202–205 45 Carbonic anhydrase inhibition
L2 (Piperazine-thiophene) Piperazine Thiophene 223.34 Not reported High Pancreatic lipase inhibition
L3 (Piperazine-5-bromothiophene) Piperazine 5-Bromothiophene 298.24 168–170 67 Not reported
H9 (Imidazole-6-bromophenol) Imidazole 6-Bromophenol 287.14 145–147 85 Not reported
Key Observations:
  • Aziridine vs. Larger Heterocycles: Aziridine’s strain increases reactivity but may reduce thermal stability (lower melting point unobserved due to lack of data).
  • Aromatic Group Effects : Furan’s oxygen atom supports hydrogen bonding, while thiophene’s sulfur enhances lipophilicity.
  • Halogen Impact : Bromine improves yields (e.g., H9: 85%) but complicates purification due to higher molecular weights.

Biological Activity

2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is a compound characterized by its unique structural features, including an aziridine ring and a furan moiety. This combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H12N2O, with a molecular weight of 164.20 g/mol. The compound's IUPAC name is N-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine, and it has various structural representations, including the InChI and SMILES codes:

PropertyValue
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
IUPAC NameN-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine
InChIInChI=1S/C9H12N2O/c1-2,7-8H,3-6H2
SMILESC1CN1CCN=CC2=CC=CO2

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aziridine ring acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to alterations in the function of these biomolecules, potentially influencing cellular processes such as enzyme activity and gene expression. Additionally, the furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating its biological effects .

Enzyme Interactions

Research indicates that this compound can be employed to study enzyme mechanisms due to its ability to form stable complexes with enzyme active sites. This property allows for the investigation of enzyme kinetics and inhibition mechanisms.

Anticancer Activity

Preliminary studies suggest that compounds containing aziridine and furan moieties exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through DNA damage or disruption of critical signaling pathways .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various bacterial strains. Its structural features may contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.

Study on Enzyme Inhibition

In a study examining the inhibition of specific enzymes by aziridine derivatives, it was found that this compound effectively inhibited the activity of certain proteases, demonstrating its potential as a lead compound for drug development targeting proteolytic diseases .

Anticancer Research

Another investigation focused on the anticancer effects of this compound in vitro revealed that it significantly reduced cell viability in several cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .

Q & A

What are the optimal synthetic routes for preparing 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine, and how can reaction conditions be optimized to improve yield?

A multi-step synthesis is typically employed, starting with 2-(Aziridin-1-yl)ethanamine (CAS 4025-37-0; molecular weight 86.14 g/mol) reacting with furan-2-carbaldehyde via reductive amination or condensation . Key variables include solvent choice (e.g., methanol or THF), temperature (25–60°C), and catalysts (e.g., NaBH4 or Ti(OiPr)4). Computational reaction path searches (e.g., DFT) can predict optimal transition states and intermediates, reducing trial-and-error approaches . Factorial design experiments (e.g., varying molar ratios, solvents, and reaction times) are recommended to identify critical factors affecting yield .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural ambiguities?

  • 1H/13C NMR : Confirm the aziridine ring (δ 1.5–2.5 ppm for CH2 groups) and imine linkage (δ 7.5–8.5 ppm for C=N) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 177.2 (C9H13N3O) verify the molecular weight .
  • FT-IR : Stretching frequencies for C=N (~1640 cm⁻¹) and aziridine C-N (~930 cm⁻¹) .
  • GC-MS : Use polar columns (e.g., DB-5) for purity analysis, referencing retention indices of analogous amines .
    Potential ambiguities, such as imine tautomerism, require cross-validation with computational spectra .

How does the presence of the aziridine ring influence the compound's reactivity in nucleophilic or ring-opening reactions, and what experimental precautions are necessary to control these processes?

The strained aziridine ring undergoes nucleophilic ring-opening with acids, thiols, or electrophiles, forming ethylenediamine derivatives . To mitigate unintended reactions:

  • Use inert atmospheres (N2/Ar) and anhydrous solvents.
  • Monitor reactions via TLC or in situ NMR.
  • Avoid prolonged exposure to moisture; store at -20°C to stabilize the aziridine moiety .

What strategies can be employed to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?

  • Standardized Protocols : Conduct solubility tests in DMSO, water, and ethanol under controlled temperatures (25°C ± 1°C) .
  • Stability Studies : Use DSC/TGA to assess thermal degradation and identify decomposition thresholds.
  • Purity Analysis : Cross-reference HPLC/GC data with certified standards (e.g., ≥98% purity thresholds) . Discrepancies may arise from impurities (e.g., residual solvents or byproducts), requiring column purification or recrystallization .

How can computational chemistry tools (e.g., DFT, molecular docking) be integrated into the experimental design to predict the compound's behavior in catalytic or biological systems?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilicity or catalytic potential .
  • Molecular Docking : Screen for bioactivity (e.g., enzyme inhibition) using protein databases (PDB).
  • Reaction Path Optimization : Combine quantum chemical calculations with experimental feedback loops to refine synthetic routes .

What are the critical factors in designing stability studies for this compound under various storage conditions, and how should degradation products be identified?

  • Environmental Factors : Test stability under UV light, humidity (40–80% RH), and temperature (-20°C to 25°C) .
  • Analytical Methods : Use HPLC-DAD or LC-MS to track degradation products (e.g., oxidized imines or ring-opened amines).
  • Accelerated Testing : Employ Arrhenius models to predict shelf life at elevated temperatures .

In developing a scalable purification protocol, what chromatographic or crystallization techniques are most effective given its functional groups?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles. Similar crystalline compounds (e.g., 4-ethyl-N-phenethylpiperidinamine hydrochloride) suggest isopropanol as a viable solvent .

How can researchers address discrepancies in catalytic activity data when using this compound as a ligand or intermediate in organocatalytic reactions?

  • Control Experiments : Isolate variables (e.g., ligand concentration, solvent polarity) using factorial design .
  • Byproduct Analysis : Characterize side products via GC-MS or NMR to identify competing reaction pathways.
  • Reproducibility : Standardize catalyst activation protocols (e.g., degassing, pre-treatment) .

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